molecular formula C20H22N6O3 B6586903 3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide CAS No. 1251616-98-4

3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide

Cat. No.: B6586903
CAS No.: 1251616-98-4
M. Wt: 394.4 g/mol
InChI Key: HXTDHSJAZMVDJG-UHFFFAOYSA-N
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Description

3-[2-(Cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide is a complex organic compound featuring a triazoloquinazoline core. Its structure is characterized by a cyanomethyl group and a cyclohexylpropanamide moiety, making it a compound of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the quinazolinone ring, followed by the introduction of the triazole ring through cyclization reactions. Key steps may include:

  • Formation of the Quinazolinone Core: Condensation of 2-aminobenzoic acid with formic acid to produce quinazolinone.

  • Cyclization to Form Triazole Ring: Reaction with hydrazine derivatives to form the triazole ring.

  • Functional Group Introduction: Cyanomethyl and cyclohexylpropanamide groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods: Scaling up the synthesis for industrial production would require optimizing each step to increase yield and purity. This may involve high-pressure reactors for cyclization, continuous flow synthesis techniques, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation to form more reactive intermediates.

  • Reduction: Reduction reactions may convert carbonyl groups into hydroxyl groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products Formed: Depending on the reaction, major products may include various substituted quinazoline derivatives, triazole derivatives, and cyclohexylpropanamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules, especially in the field of heterocyclic chemistry.

Biology: In biology, it is being studied for its potential as an enzyme inhibitor, affecting biochemical pathways related to diseases.

Medicine: In medicine, research focuses on its potential as a therapeutic agent, particularly its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, it may serve as a building block for creating materials with specific desired properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to inhibition of enzymatic reactions or alteration of cellular signaling pathways.

Molecular Targets and Pathways:
  • Enzymes: Targets enzymes involved in inflammation and cancer cell proliferation.

  • Receptors: Modulates receptor activity to alter cellular responses.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines, such as:

  • 3-(5-nitro-1H,2H,4H-triazolo[4,3-a]quinazolin-4-yl)propanoic acid: Known for its anti-inflammatory properties.

  • 4-(cyclohexylamino)-6-(2-(dimethylamino)ethylamino)quinazoline: Studied for its anticancer activity.

The uniqueness of 3-[2-(Cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide lies in its specific structure, which imparts distinct chemical reactivity and biological activity, setting it apart from other triazoloquinazolines.

Quite the fascinating molecule, wouldn't you agree?

Properties

IUPAC Name

3-[2-(cyanomethyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c21-11-13-25-20(29)26-16-9-5-4-8-15(16)18(28)24(19(26)23-25)12-10-17(27)22-14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTDHSJAZMVDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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